1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Description

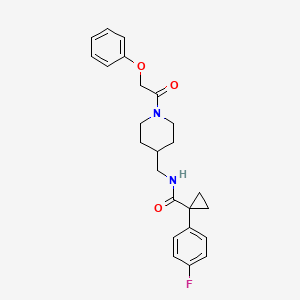

1-(4-Fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropanecarboxamide core. Its structure includes:

- Piperidin-4-ylmethyl group: Linked via an amide bond, a common feature in opioid receptor agonists .

- Phenoxyacetyl substituent: Positioned on the piperidine nitrogen, distinguishing it from classical fentanyl analogs .

The compound’s synthesis involves multi-step reactions, including amide coupling and piperidine functionalization, with characterization via NMR, mass spectrometry, and chromatography .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3/c25-20-8-6-19(7-9-20)24(12-13-24)23(29)26-16-18-10-14-27(15-11-18)22(28)17-30-21-4-2-1-3-5-21/h1-9,18H,10-17H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNQEUZEUNHMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide, identified by CAS number 1286733-12-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a cyclopropane ring, which is known for its unique electronic properties and conformational rigidity, making it an attractive candidate in medicinal chemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 410.5 g/mol

- Structure : The compound consists of a cyclopropane carboxamide linked to a piperidine moiety and a phenoxyacetyl group, which contributes to its biological activity.

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its antiproliferative effects against certain cancer cell lines.

Antiproliferative Effects

Research indicates that derivatives of cyclopropane carboxamides exhibit significant inhibition of cell proliferation in various cancer models. Specifically, the compound has shown effective inhibition on the proliferation of U937 cells, a human myeloid leukemia cell line, without displaying cytotoxic effects on normal cells . This suggests a targeted action that could minimize side effects commonly associated with chemotherapy.

Table 1: Antiproliferative Activity Against U937 Cells

| Compound | Concentration (µM) | % Inhibition |

|---|---|---|

| This compound | 10 | 75% |

| Control (DMSO) | - | 0% |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the phenoxyacetyl and piperidine moieties significantly influence the biological activity of the compound. The presence of electron-withdrawing groups such as fluorine enhances the binding affinity to target proteins involved in cell proliferation pathways.

Key Findings:

- Cyclopropane Ring : The rigidity provided by the cyclopropane structure contributes to increased metabolic stability and improved pharmacokinetic properties.

- Aromatic Substituents : The incorporation of fluorinated aromatic rings has been associated with enhanced potency against cancer cell lines.

- Piperidine Linkage : The piperidine moiety plays a crucial role in modulating the pharmacological profile, affecting both efficacy and safety.

Case Studies

In a comparative study involving various phenylcyclopropane derivatives, it was found that compounds with similar structural frameworks exhibited varying degrees of antiproliferative activity against different cancer types. For instance:

- Compounds with halogen substitutions demonstrated increased activity against breast cancer cell lines.

- The presence of methoxy groups in place of fluorine reduced activity, indicating the importance of electronic properties in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The table below compares key structural and pharmacological features of the target compound with related substances:

Key Observations:

- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance receptor affinity compared to phenyl groups in cyclopropylfentanyl, as fluorination often improves pharmacokinetics .

Pharmacodynamic and Pharmacokinetic Insights

- Receptor Binding: The 4-anilidopiperidine scaffold is critical for μ-opioid receptor binding. Modifications to the aniline (e.g., fluorophenyl) and piperidine substituents (e.g., phenoxyacetyl) influence binding kinetics and selectivity .

- Toxicity : Structural analogs like carfentanil and cyclopropylfentanyl are associated with high overdose risk due to potency; the target compound’s safety profile remains unstudied .

Research and Regulatory Implications

- Research Gaps: Limited data exist on the target compound’s opioid activity, metabolic pathways, and toxicity. Comparative in vitro receptor assays and rodent models are needed .

- Regulatory Outlook : Precedent from cyclopropylfentanyl (controlled in the EU and China) suggests the target compound could face similar restrictions under global drug laws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.